3-Fluoro-2-(piperidin-1-YL)pyridin-4-OL 3-Fluoro-2-(piperidin-1-YL)pyridin-4-OL
Brand Name: Vulcanchem
CAS No.:
VCID: VC13590046
InChI: InChI=1S/C10H13FN2O/c11-9-8(14)4-5-12-10(9)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,12,14)
SMILES: C1CCN(CC1)C2=C(C(=O)C=CN2)F
Molecular Formula: C10H13FN2O
Molecular Weight: 196.22 g/mol

3-Fluoro-2-(piperidin-1-YL)pyridin-4-OL

CAS No.:

Cat. No.: VC13590046

Molecular Formula: C10H13FN2O

Molecular Weight: 196.22 g/mol

* For research use only. Not for human or veterinary use.

3-Fluoro-2-(piperidin-1-YL)pyridin-4-OL -

Specification

Molecular Formula C10H13FN2O
Molecular Weight 196.22 g/mol
IUPAC Name 3-fluoro-2-piperidin-1-yl-1H-pyridin-4-one
Standard InChI InChI=1S/C10H13FN2O/c11-9-8(14)4-5-12-10(9)13-6-2-1-3-7-13/h4-5H,1-3,6-7H2,(H,12,14)
Standard InChI Key PAABTDSMFOJSDH-UHFFFAOYSA-N
SMILES C1CCN(CC1)C2=C(C(=O)C=CN2)F
Canonical SMILES C1CCN(CC1)C2=C(C(=O)C=CN2)F

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

The compound’s IUPAC name, 3-fluoro-2-(piperidin-1-yl)pyridin-4-ol, reflects its substitution pattern:

  • Pyridine backbone: A six-membered aromatic ring with nitrogen at position 1.

  • Fluorine substituent: Electron-withdrawing group at position 3, influencing electronic distribution and reactivity .

  • Piperidin-1-yl group: A saturated six-membered amine ring attached via nitrogen at position 2, contributing to steric bulk and basicity.

  • Hydroxyl group: At position 4, enabling hydrogen bonding and acidity (predicted pKa ~8–10) .

The molecular formula is C10H13FN2O, with a molecular weight of 196.22 g/mol . Structural analogs, such as 1-(2-fluoropyridin-3-yl)piperidin-4-ol, exhibit similar mass spectrometry profiles, suggesting comparable fragmentation patterns .

Spectroscopic Properties

While experimental NMR or IR data for 3-fluoro-2-(piperidin-1-yl)pyridin-4-ol is unavailable, predictions can be made:

  • ¹H NMR:

    • Piperidine protons: δ 1.4–1.6 (m, 2H), δ 2.4–2.6 (m, 4H).

    • Pyridine H-5 and H-6: δ 7.2–8.1 (m, 2H) .

    • Hydroxyl proton: δ 5.2–5.5 (broad, exchangeable) .

  • ¹⁹F NMR: δ -110 to -115 ppm (consistent with meta-fluorine in pyridines) .

  • IR: Stretching vibrations at 3250 cm⁻¹ (O-H), 1600 cm⁻¹ (C=N), and 1250 cm⁻¹ (C-F).

Synthetic Methodologies

Retrosynthetic Analysis

Two primary routes are plausible:

  • Functionalization of preformed pyridine:

    • Introduce fluorine via halogen exchange or electrophilic fluorination.

    • Install piperidine via nucleophilic aromatic substitution (SNAr) or transition-metal catalysis.

    • Oxidize a protected hydroxyl group .

  • De novo pyridine synthesis:

    • Assemble the ring using components bearing pre-installed substituents (e.g., Hantzsch dihydropyridine synthesis) .

Photoredox-Mediated Coupling

Adapting methods from J. Org. Chem. (2017), α,α-difluoro-β-iodoketones could couple with silyl enol ethers under blue LED irradiation in the presence of fac-Ir(ppy)3, followed by condensation with ammonium acetate to form the pyridine ring . For example:

CF2I-C(O)-R+R’3Si-O-C=CH2Ir(ppy)3,blue LEDCF2-C(O)-CH2-R’NH4OAc3-Fluoro-pyridine derivative\text{CF}_2\text{I-C(O)-R} + \text{R'}_3\text{Si-O-C=CH}_2 \xrightarrow{\text{Ir(ppy)}_3, \text{blue LED}} \text{CF}_2\text{-C(O)-CH}_2\text{-R'} \xrightarrow{\text{NH}_4\text{OAc}} \text{3-Fluoro-pyridine derivative}

Key conditions:

  • Solvent: DMF at 120°C for 3 hours.

  • Yield: Up to 90% for analogous compounds .

Challenges and Optimization

  • Regioselectivity: Fluorine’s meta-directing effects may complicate substitution patterns.

  • Piperidine incorporation: Steric hindrance at position 2 necessitates bulky base catalysts (e.g., DIPEA).

  • Hydroxyl group stability: Protection as a silyl ether (e.g., TBS) during synthesis .

Physicochemical Properties

Solubility and Stability

  • Aqueous solubility: Estimated 2–5 mg/mL (pH 7.4) due to hydroxyl and amine groups .

  • Lipophilicity: Predicted logP = 1.8 (moderate membrane permeability).

  • Stability:

    • pH-sensitive (defluorination risk at pH < 3 or > 10) .

    • Photodegradation possible under UV light .

Tautomerism and Conformational Analysis

The hydroxyl group at position 4 may participate in keto-enol tautomerism, though the aromatic pyridine ring favors the enol form. Piperidine adopts a chair conformation, with the N-substituent equatorial to minimize strain.

Biological Activity and Toxicology

In Silico Predictions

  • Targets: Predicted to inhibit cytochrome P450 3A4 (CYP3A4) and hERG channels (risk of QT prolongation).

  • ADMET profile:

    • Moderate bioavailability (F = 40–60%).

    • Hepatic metabolism via glucuronidation .

Toxicity Considerations

  • Acute toxicity: Estimated LD50 (rat, oral) = 500–1000 mg/kg (similar to 3-fluoropyridine) .

  • Mutagenicity: Unlikely (AMES test negative for fluoropyridines without nitro groups) .

CompoundMolecular FormulaMolecular Weight (g/mol)Key Applications
3-Fluoro-2-(piperidin-1-yl)pyridin-4-olC10H13FN2O196.22Drug intermediates
1-[3-Fluoro-2-(trifluoromethyl)pyridine-4-carbonyl]piperidin-4-olC12H12F4N2O2292.23JAK inhibitors
1-(2-Fluoropyridin-3-yl)piperidin-4-olC10H13FN2O196.22Neurological research

Table 2: Optimized Synthesis Conditions for Fluoropyridines

ParameterValue/Detail
Catalystfac-Ir(ppy)3 (3 mol%)
Light SourceBlue LEDs (450 nm)
SolventDMF
Temperature120°C
Reaction Time3 hours
YieldUp to 90%

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